molecular formula C8H14Cl2N2O B13596894 1-Amino-3-(pyridin-3-yl)propan-2-oldihydrochloride

1-Amino-3-(pyridin-3-yl)propan-2-oldihydrochloride

Cat. No.: B13596894
M. Wt: 225.11 g/mol
InChI Key: YVQBOICNQMAPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method includes the reaction of 3-pyridinecarboxaldehyde with nitromethane, followed by reduction and subsequent reaction with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

1-amino-3-pyridin-3-ylpropan-2-ol;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c9-5-8(11)4-7-2-1-3-10-6-7;;/h1-3,6,8,11H,4-5,9H2;2*1H

InChI Key

YVQBOICNQMAPBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(CN)O.Cl.Cl

Origin of Product

United States

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